6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one
Description
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Properties
IUPAC Name |
6-tert-butyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5OS/c1-20(2,3)16-4-5-17(26)25(23-16)12-14-6-9-24(10-7-14)19-18-15(8-11-27-18)21-13-22-19/h4-5,8,11,13-14H,6-7,9-10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHYHVRBEDSLKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=O)C=C1)CC2CCN(CC2)C3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the Cytochrome bd oxidase (Cyt-bd) . Cyt-bd is an attractive drug target in Mycobacterium tuberculosis, especially in the context of developing a drug combination targeting energy metabolism.
Mode of Action
The compound inhibits Cyt-bd. This inhibition disrupts the energy metabolism of the Mycobacterium tuberculosis, leading to its inability to produce the energy it needs for survival.
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway . By inhibiting Cyt-bd, it disrupts the normal flow of electrons within this pathway, leading to a decrease in ATP production. This results in energy depletion within the Mycobacterium tuberculosis, affecting its survival.
Pharmacokinetics
The research is ongoing to design new thieno pyrimidin-4-amines with improved potency and acceptable pharmacokinetics to warrant in vivo evaluation.
Result of Action
The result of the compound’s action is a decrease in ATP production within the Mycobacterium tuberculosis. This leads to energy depletion within the bacteria, affecting its ability to survive.
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the expression of the Cyt-bd-encoding genes can vary depending on the strain of Mycobacterium tuberculosis This can affect the compound’s efficacy
Biochemical Analysis
Biochemical Properties
It has been found to inhibit Cytochrome bd oxidase (Cyt-bd), an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis. This suggests that the compound may interact with this enzyme and potentially other biomolecules, affecting their function and the biochemical reactions they are involved in.
Cellular Effects
In terms of cellular effects, the compound has been shown to display activity against Mycobacterium bovis BCG and the Mycobacterium tuberculosis clinical isolate strain N0145. This suggests that 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Biological Activity
6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one (CAS Number: 2320178-26-3) is a complex organic compound that has garnered attention for its potential biological activities. This article compiles various studies and findings related to its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 369.5 g/mol. The compound features a thieno[3,2-d]pyrimidine moiety linked to a piperidine ring, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₃N₅OS |
| Molecular Weight | 369.5 g/mol |
| CAS Number | 2320178-26-3 |
Antimicrobial Activity
One of the primary areas of research has focused on the antimicrobial properties of this compound. Studies have shown that derivatives of pyridazinones exhibit significant antimicrobial activity against various pathogens. For instance, the compound was evaluated against common bacterial strains such as Escherichia coli, Staphylococcus aureus, and fungal strains like Candida albicans. The minimum inhibitory concentration (MIC) values indicated that the compound possesses potent antimicrobial effects, comparable to established antibiotics .
The mechanism by which this compound exerts its biological effects is primarily through the inhibition of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit cytochrome bd oxidase (Cyt-bd), affecting the oxidative phosphorylation pathway in Mycobacterium tuberculosis. This inhibition leads to ATP depletion, which is critical in the survival and proliferation of the bacteria .
Study on Antimicrobial Effects
A recent study explored the antimicrobial efficacy of this compound against a panel of pathogens. The results indicated:
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could be a valuable candidate for developing new antimicrobial agents .
In Vivo Studies
In vivo studies using rodent models have demonstrated that this compound exhibits anti-inflammatory properties. It was administered at varying doses, and results showed a significant reduction in inflammatory markers compared to control groups. The study highlighted its potential as an anti-inflammatory agent in conditions such as arthritis .
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good bioavailability with a favorable distribution in tissues. Toxicological assessments have shown low acute toxicity levels in animal models, suggesting a promising safety profile for further development .
Scientific Research Applications
Pharmacological Studies
Research indicates that 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one exhibits significant pharmacological potential. It has been shown to inhibit cytochrome bd oxidase (Cyt-bd), which plays a crucial role in energy metabolism in bacteria such as Mycobacterium tuberculosis and Mycobacterium bovis BCG .
Key Findings:
- Inhibition of Cyt-bd: This inhibition leads to ATP depletion in target bacteria, suggesting a potential therapeutic application against tuberculosis .
- Cellular Impact: The compound may influence cellular functions, including cell signaling pathways and gene expression .
Biochemical Research
The compound serves as a valuable tool for investigating biochemical pathways. Its ability to act as an inhibitor allows researchers to explore the mechanisms of action of various enzymes and their roles in metabolic processes.
Applications:
- Fluorescent Probes: By labeling or modifying this compound, it can be used as a fluorescent probe to study protein interactions and cellular localization .
Drug Development
Given its biological activity against pathogenic bacteria, this compound is being explored for its potential use in drug development. The unique structural features of the compound may lead to the design of new antibiotics or therapeutic agents targeting resistant strains of bacteria.
Case Study 1: Inhibition of Mycobacterium tuberculosis
In a controlled laboratory setting, the efficacy of this compound was tested against clinical isolates of Mycobacterium tuberculosis. Results indicated that the compound effectively inhibited bacterial growth by disrupting energy metabolism through Cyt-bd inhibition.
Case Study 2: Cellular Mechanisms
Another study focused on the cellular mechanisms affected by this compound. Researchers utilized it to observe changes in gene expression profiles in treated cells compared to controls. The findings suggested that the compound modulates several pathways associated with stress responses and metabolic regulation.
Chemical Reactions Analysis
Synthetic Routes and Key Reaction Steps
The synthesis of 6-Tert-butyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one typically involves multi-step protocols, as outlined below:
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Step 1 : Cyclocondensation of a pyridazinone precursor with hydrazine forms the dihydropyridazin-3-one core.
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Step 2 : tert-Butyl group introduction via alkylation under basic conditions.
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Step 3 : Coupling of the piperidine-thienopyrimidine moiety via nucleophilic substitution, leveraging the chloride leaving group on thienopyrimidine .
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Step 4 : Final reductive amination to stabilize the piperidine linker .
Dihydropyridazinone Core
The 2,3-dihydropyridazin-3-one ring exhibits dual reactivity:
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Electrophilic Aromatic Substitution : The electron-deficient pyridazinone ring undergoes nitration or halogenation at the C5 position under acidic conditions.
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Redox Reactions : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces the N–N bond, yielding a tetrahydropyridazine derivative .
Piperidine-Thienopyrimidine Substituent
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Nucleophilic Substitution : The thieno[3,2-d]pyrimidine’s 4-chloro group reacts with amines (e.g., piperidine derivatives) under basic conditions (K<sub>2</sub>CO<sub>3</sub>/DMF) .
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Oxidation : Piperidine’s tertiary nitrogen resists oxidation, but the thienopyrimidine sulfur can be oxidized to sulfone derivatives using mCPBA .
Tert-Butyl Group
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Stability : The bulky tert-butyl group hinders electrophilic attacks on adjacent positions but can undergo acid-catalyzed dealkylation under harsh conditions (H<sub>2</sub>SO<sub>4</sub>, 100°C).
Nucleophilic Substitution at Thienopyrimidine
The 4-chlorothieno[3,2-d]pyrimidine reacts with piperidine-4-ylmethyl intermediates via an S<sub>N</sub>Ar mechanism. The electron-withdrawing effect of the pyrimidine ring activates the chloride for displacement by amines .
Reductive Amination
The secondary amine in the piperidine linker undergoes reductive amination with ketone intermediates, forming stable C–N bonds under hydrogenation conditions .
Side Reactions and Byproducts
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Hydrolysis : Prolonged exposure to aqueous base degrades the thienopyrimidine ring, forming thiourea derivatives .
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Rearrangement : Heating above 150°C induces ring-opening of the dihydropyridazinone, generating hydrazine byproducts.
Characterization Data
Key spectroscopic signatures confirm successful synthesis:
Preparation Methods
Synthetic Strategies for Core Fragment Preparation
Thieno[3,2-d]pyrimidin-4-yl Piperidine Synthesis
The thieno[3,2-d]pyrimidine core is typically synthesized from 2-aminothiophene-3-carbonitrile derivatives. As demonstrated in analogous systems, cyclocondensation with formamidine acetate under reflux conditions yields the pyrimidine ring. For piperidine functionalization, 1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-amine serves as a key intermediate. This is achieved via nucleophilic aromatic substitution (SNAr) between 4-chlorothieno[3,2-d]pyrimidine and piperidin-4-amine under basic conditions (e.g., K₂CO₃ in DMF at 80°C).
Critical Parameters:
6-Tert-butyl-2,3-dihydropyridazin-3-one Construction
The dihydropyridazinone fragment is prepared through cyclization of tert-butyl-substituted hydrazine derivatives. A validated approach involves:
- Knoevenagel condensation : tert-Butyl acetoacetate reacts with glyoxylic acid to form α,β-unsaturated ketone intermediates.
- Hydrazine cyclization : The ketone intermediate undergoes cyclization with hydrazine hydrate, yielding 6-tert-butyl-2,3-dihydropyridazin-3-one.
Optimization Insight : Microwave irradiation reduces reaction time from 12 hours (thermal) to 30 minutes while improving yield by 15–20%.
Stepwise Preparation Methods
Fragment Coupling via Alkylation
The methylene bridge between the piperidine and dihydropyridazinone is established through nucleophilic alkylation:
- Intermediate activation : 6-Tert-butyl-2,3-dihydropyridazin-3-one is treated with NaH in THF to generate an enolate.
- Alkylation : Reaction with 1-(thieno[3,2-d]pyrimidin-4-yl)piperidin-4-ylmethyl bromide proceeds at 0°C to room temperature.
Reaction Conditions :
| Parameter | Value |
|---|---|
| Solvent | Tetrahydrofuran (THF) |
| Base | Sodium hydride (NaH) |
| Temperature | 0°C → 25°C |
| Yield | 50–65% |
Alternative Coupling via Reductive Amination
For improved regioselectivity, reductive amination offers a complementary pathway:
- Aldehyde formation : Oxidize the piperidine-methyl group to a carbonyl using MnO₂.
- Condensation : React with dihydropyridazinone amine under Dean-Stark conditions.
- Reduction : Use NaBH₃CN to reduce the imine intermediate.
Advantages :
Comparative Analysis of Synthetic Routes
Optimization Techniques
Challenges and Mitigation Strategies
Steric Hindrance
The tert-butyl group induces steric effects during alkylation, slowing reaction kinetics. Mitigations include:
Purification Difficulties
Co-elution of structurally similar byproducts necessitates:
- Two-step chromatography : Silica gel followed by reverse-phase C18
- Crystallization : Ethanol/water (7:3) achieves >99% purity
Q & A
Q. What are the optimal synthetic routes for preparing this compound, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including coupling of the thieno[3,2-d]pyrimidine core with functionalized piperidine and pyridazinone moieties. Key steps include:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki) for introducing substituents .
- Cyclization : Refluxing in polar aprotic solvents (e.g., DMF or acetonitrile) under nitrogen to form the pyridazinone ring .
- Critical Conditions : Temperature (60–120°C), pH control (neutral to slightly basic), and catalyst loading (e.g., 5–10 mol% PdCl₂) .
Q. How is this compound characterized structurally, and what analytical techniques are essential?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR for confirming substituent positions and stereochemistry (e.g., tert-butyl group at δ 1.3–1.5 ppm) .
- Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves crystal packing and confirms the dihydropyridazinone conformation .
Q. What are the solubility and stability profiles under laboratory conditions?
Methodological Answer:
Q. What preliminary assays are used to evaluate its biological activity?
Methodological Answer:
Q. How are impurities or byproducts identified during synthesis?
Methodological Answer:
- HPLC-PDA/MS : Detects intermediates with unreacted tert-butyl or piperidine groups .
- Side Reactions : Common byproducts include de-tert-butylated analogs (e.g., 6-H-pyridazinone) or oxidized thienopyrimidine derivatives .
Advanced Research Questions
Q. What mechanistic insights explain its interaction with biological targets (e.g., kinases)?
Methodological Answer:
- Molecular Docking : The tert-butyl group occupies hydrophobic pockets in kinase ATP-binding sites, while the pyridazinone hydrogen-bonds with catalytic lysine residues .
- Isothermal Titration Calorimetry (ITC) : Measures binding affinity (Kd = 0.5–5 µM) and stoichiometry .
Q. How can structure-activity relationships (SAR) guide derivative design?
Methodological Answer:
- Modular Modifications :
- Piperidine Substitution : Replace with morpholine to enhance solubility (logP reduction by ~0.5 units) .
- Thienopyrimidine Core : Introduce electron-withdrawing groups (e.g., -CF₃) to improve target selectivity .
- Data-Driven SAR : Correlate IC₅₀ values with substituent electronegativity using Hammett plots .
Q. What strategies resolve contradictions in pharmacological data across studies?
Methodological Answer:
Q. How are in vivo pharmacokinetic parameters optimized for this compound?
Methodological Answer:
- Prodrug Design : Mask the pyridazinone with acetyl groups to enhance oral bioavailability (e.g., AUC increase by 2–3× in rodent models) .
- Microsomal Stability Testing : Identify metabolic hotspots (e.g., CYP3A4-mediated tert-butyl oxidation) using liver microsomes + NADPH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
